N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine
Description
Properties
CAS No. |
887360-26-1 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-piperidin-2-ylphenyl)methanamine |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15-14/h3-4,7-8,14-15H,5-6,9-11H2,1-2H3 |
InChI Key |
CJBNGRDOGNMGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of this compound typically involves several steps, including the formation of the piperidine-phenyl core and subsequent introduction of the dimethylamine group. Common methods include:
Palladium-Catalyzed Coupling Reactions : These reactions are often used to form carbon-carbon bonds between the piperidine and phenyl rings. For example, Suzuki coupling can be employed to link a boronic acid derivative of the phenyl ring with a halogenated piperidine derivative.
Nucleophilic Substitution : This method can be used to introduce the dimethylamine group onto the phenyl ring. A suitable leaving group (e.g., halide) on the phenyl ring can be replaced by dimethylamine in the presence of a base.
Detailed Synthesis Steps
Step 1: Formation of the Piperidine-Phenyl Core
- Start with 2-bromophenyl boronic acid and piperidine-2-yl bromide.
- Perform a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(PPh$${3}$$)$${4}$$) in a solvent like toluene or THF, with a base such as sodium carbonate.
Step 2: Introduction of the Dimethylamine Group
- Use the resulting piperidine-phenyl compound from Step 1.
- React it with dimethylamine in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
Step 3: Purification
- Purify the final product using techniques such as column chromatography or recrystallization.
Alternative Methods
Alternative methods may involve different starting materials or catalysts to improve efficiency or yield. For instance, using a different palladium catalyst like PEPPSI-IPR can enhance the reaction rate and selectivity.
Analysis of Synthesis Conditions
Reaction Conditions
| Parameter | Description |
|---|---|
| Temperature | Typically ranges from room temperature to 100°C, depending on the specific reaction step. |
| Solvents | Common solvents include toluene, THF, and dichloromethane. |
| Catalysts | Palladium-based catalysts are frequently used for coupling reactions. |
| Yield | Varies based on reaction conditions and purity of starting materials. |
Challenges and Considerations
- Selectivity : Ensuring the correct regioselectivity during coupling reactions can be challenging.
- Purity : Maintaining high purity of intermediates and final product is crucial for successful synthesis.
- Safety : Handling of palladium catalysts and organic solvents requires proper safety precautions.
Comparison with Similar Compounds
Compounds like N,N-Dimethyl-1-[4-(2-Pyrrolidinyl)phenyl]methanamine share similar structural features but differ in the type of cyclic amine group attached to the phenyl ring. These differences can significantly affect their chemical and biological properties.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine is a chemical compound featuring a piperidine ring and a dimethylamino group, possessing the molecular formula and a molecular weight of approximately 218.34 g/mol. The compound's specific structural arrangement influences its biological activity and potential therapeutic applications.
This compound's specific structural arrangement imparts distinct chemical and biological properties.
Antimicrobial Properties this compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Neurological Effects The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating conditions such as depression and anxiety.
Glycine Transporter 1 (GlyT1) Inhibitor
A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity . Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide, the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity . Subsequent optimization led to the identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which showed a powerful GlyT1 inhibitory activity (IC50=1.8 nM), good plasma exposure, and sufficient plasma to brain penetration in rats to evaluate the compound’s pharmacological properties .
Adenosine A1 Receptor Antagonist
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the signaling pathways involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and applications can be contextualized by comparing it to structurally related derivatives. Key differences in substituents, heterocycles, and functional groups significantly influence pharmacological and physicochemical properties.
Structural Analogs with Heterocyclic Variations
Impact of Piperidine Substitution Patterns
- Positional Isomerism : (R)-N,N-Dimethyl-1-(piperidin-3-yl)methanamine () demonstrates how piperidine substitution at the 3-position versus the 2-position in the target compound may alter stereochemical interactions with biological targets.
- Spatial Arrangement : 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine () highlights the role of piperidine positioning in imidazole-based enzyme inhibitors, suggesting that the 2-piperidinyl group in the target compound may optimize binding in hydrophobic pockets .
Pharmacological and Physicochemical Comparisons
- COX-2 Inhibition: Compound 6a (imidazothiazole derivative) exhibits superior COX-2 selectivity (IC50 = 0.08 µM) compared to non-heterocyclic analogs, emphasizing the importance of planar aromatic systems in enzyme active-site binding .
- Catalytic Applications : Phosphorus-containing analogs like DMDPM show higher catalytic activity in polymerization than the target compound, likely due to stronger metal-ligand coordination via the phosphine group .
Biological Activity
N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Structural Overview
The compound has a complex structure characterized by:
- Molecular Formula : C14H22N2
- Molecular Weight : Approximately 218.34 g/mol
- Key Functional Groups : A dimethylamino group and a piperidine ring attached to a phenyl moiety.
The presence of the piperidine ring is significant as it enhances the compound's interaction with various biological targets, particularly neurotransmitter receptors, which may influence neurological processes.
Synthesis
The synthesis of this compound typically involves:
- Reaction of 2-(piperidin-2-yl)benzaldehyde with dimethylamine .
- Use of continuous flow reactors in industrial settings to enhance yield and consistency.
- Advanced purification techniques , such as high-performance liquid chromatography (HPLC), are employed to isolate the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings position the compound as a potential candidate for developing new antimicrobial agents .
Neurological Effects
The compound's mechanism of action involves interactions with neurotransmitter receptors, particularly those associated with neurological disorders. Its ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating conditions such as depression and anxiety .
Case Studies and Research Findings
- Antibacterial Activity Study :
-
Neuropharmacological Research :
- Investigations into the neuropharmacological effects of similar compounds revealed that modifications in the piperidine structure could lead to enhanced binding affinity for specific receptors involved in mood regulation. This opens avenues for further research into its use as an antidepressant or anxiolytic agent .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Unique Features |
|---|---|
| N,N-dimethyl-1-[4-(piperidin-1-yl)phenyl]methanamine | Exhibits different receptor binding profiles due to the position of the piperidine ring. |
| 1-(2-piperidinyl)-N,N-dimethylmethanamine | Generally shows lower affinity for certain neurotransmitter receptors compared to the target compound. |
| 4-(dimethylamino)-N-(pyrrolidin-1-yl)benzamide | Known for distinct anti-inflammatory properties not observed in the target compound. |
This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of specific molecular configurations in drug design.
Q & A
Q. What are the recommended synthetic routes for N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Step 1: Preparation of the piperidine-substituted benzaldehyde intermediate (e.g., via alkylation or condensation).
- Step 2: Reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Step 3: Purification via column chromatography or recrystallization.
Yield Optimization Factors:
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR: Confirm proton environments (e.g., dimethylamine protons at δ ~2.2–2.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
- ESI-MS: Verify molecular ion peaks (e.g., [M+H]+ for C15H22N2: m/z 231.2) .
- HPLC: Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Q. What solvent systems are optimal for experimental handling of this compound?
Methodological Answer:
- Solubility: Highly soluble in ethanol, methanol, and DCM; sparingly soluble in water due to hydrophobic aromatic/piperidine moieties .
- Stability: Store in anhydrous solvents under inert gas (N2/Ar) at –20°C to prevent amine oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
Methodological Answer: Contradictions may arise from:
- Receptor subtype specificity: Use radioligand displacement assays (e.g., for serotonin 5-HT2A vs. dopamine D2 receptors) to clarify selectivity .
- Allosteric vs. orthosteric binding: Perform Schild analysis or use β-arrestin recruitment assays to differentiate mechanisms .
- Solvent artifacts: Ensure DMSO concentration is <0.1% to avoid false negatives .
Q. What computational strategies predict the compound’s pharmacokinetics and binding modes?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., piperidine ring H-bonding with Glu206 in 5-HT2A) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET prediction: Tools like SwissADME estimate logP (≈2.5) and BBB permeability (CNS MPO score >4) .
Q. How to design structure-activity relationship (SAR) studies to enhance selectivity for neurological targets?
Methodological Answer:
- Core modifications: Introduce substituents at the phenyl para-position (e.g., halogens) to modulate steric effects .
- Piperidine ring substitution: Replace the piperidine N-methyl group with bulkier groups (e.g., isopropyl) to alter receptor fit .
- Pharmacophore mapping: Overlay analogs using MOE to identify critical H-bond donors/acceptors .
Q. What experimental protocols validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability assay: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma stability: Add 10% rat plasma and quantify parent compound remaining after 1h .
- Light sensitivity: Expose to UV (254 nm) for 6h and assess photodegradation products .
Q. How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
